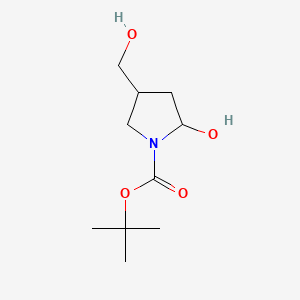

N-Boc-4-(hydroxymethyl)-pyrrolidin-2-ol

Description

N-Boc-4-(hydroxymethyl)-pyrrolidin-2-ol is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a hydroxymethyl (-CH2OH) substituent at the 4-position, and a hydroxyl (-OH) group at the 2-position of the pyrrolidine ring. Its stereochemical configuration is critical; for example, the (2S,4R) isomer (synonyms: trans-1-tert-butoxycarbonyl-(2S)-hydroxymethyl-4-hydroxypyrrolidine) has been documented in synthesis and characterization studies . The compound’s InChI identifier (InChI=1/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1) confirms its stereochemistry and functional group arrangement .

This compound is often utilized as an intermediate in pharmaceuticals, particularly in peptidomimetics and prodrug design.

Properties

Molecular Formula |

C10H19NO4 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

tert-butyl 2-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-7(6-12)4-8(11)13/h7-8,12-13H,4-6H2,1-3H3 |

InChI Key |

JHMFJHFMEWBOSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1O)CO |

Origin of Product |

United States |

Scientific Research Applications

N-Boc-4-(hydroxymethyl)-pyrrolidin-2-ol is widely used in scientific research due to its versatility and reactivity. Its applications include:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is employed in the development of new drugs and therapeutic agents.

Industry: this compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Boc-4-(hydroxymethyl)-pyrrolidin-2-ol exerts its effects depends on its specific application. For example, in drug development, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The Boc-protecting group ensures stability and selectivity during synthesis, while the hydroxymethyl group provides reactivity for further modifications.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It can bind to receptors and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Functional Group Variations

The following table highlights key structural and pharmacological differences between N-Boc-4-(hydroxymethyl)-pyrrolidin-2-ol and analogous pyrrolidine derivatives:

Key Differences and Implications

Hydroxymethyl vs. Carboxylic Acid/Ketone Groups :

- The hydroxymethyl group in this compound increases hydrophilicity compared to carboxylic acid or ketone-containing analogs (e.g., (S)-Boc-5-oxopyrrolidine-2-carboxylic acid). This improves bioavailability, a critical factor in drug design .

- Carboxylic acid derivatives (e.g., (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid) are more reactive, enabling covalent bonding in peptides but may reduce membrane permeability .

Stereochemical Impact :

- The (2S,4R) configuration of this compound contrasts with the (2R,4R) configuration in carboxylic acid analogs. Stereochemistry influences target binding; for instance, D-proline derivatives often exhibit distinct biological activities compared to L-forms .

Biological Activity :

- Hydroxymethylated analogs, unlike prodrugs, often act directly without biotransformation. This contrasts with esters or ketones, which may require metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.